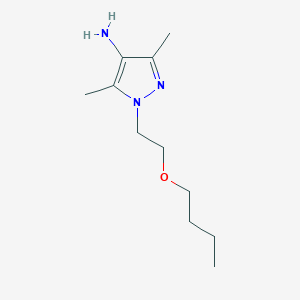
4-(Dimethylamino)butane-1,2-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Dimethylamino)butane-1,2-diol is an organic compound with the molecular formula C6H15NO2 It is characterized by the presence of a dimethylamino group attached to a butane backbone, which also contains two hydroxyl groups
Métodos De Preparación
The synthesis of 4-(Dimethylamino)butane-1,2-diol can be achieved through several synthetic routes. One common method involves the reaction of dimethylamine with butane-1,2-diol under controlled conditions. The reaction typically requires a catalyst and is carried out at a specific temperature and pressure to ensure optimal yield. Industrial production methods may involve large-scale synthesis using continuous flow reactors to maintain consistent quality and efficiency .
Análisis De Reacciones Químicas
4-(Dimethylamino)butane-1,2-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form simpler amines or alcohols.
Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various acids and bases for substitution reactions.
Aplicaciones Científicas De Investigación
4-(Dimethylamino)butane-1,2-diol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential effects on biological systems, including its role as a precursor in the synthesis of biologically active molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development.
Industry: It is used in the production of polymers, resins, and other industrial materials.
Mecanismo De Acción
The mechanism of action of 4-(Dimethylamino)butane-1,2-diol involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s reactivity and binding affinity. The hydroxyl groups can also form hydrogen bonds, affecting the compound’s solubility and stability. These interactions play a crucial role in the compound’s biological and chemical activities .
Comparación Con Compuestos Similares
4-(Dimethylamino)butane-1,2-diol can be compared with other similar compounds, such as:
1,2-Butanediol: Similar in structure but lacks the dimethylamino group, resulting in different chemical properties and reactivity.
4-(Dimethylamino)butane-1,4-diol: Contains an additional hydroxyl group, which can influence its chemical behavior and applications.
Propiedades
Fórmula molecular |
C6H15NO2 |
|---|---|
Peso molecular |
133.19 g/mol |
Nombre IUPAC |
4-(dimethylamino)butane-1,2-diol |
InChI |
InChI=1S/C6H15NO2/c1-7(2)4-3-6(9)5-8/h6,8-9H,3-5H2,1-2H3 |
Clave InChI |
ZAJHMOZTXOGSJO-UHFFFAOYSA-N |
SMILES canónico |
CN(C)CCC(CO)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[2-(aminomethyl)-1H-imidazol-5-yl]methanol](/img/structure/B13534378.png)


![4-(tert-butoxy)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid](/img/structure/B13534407.png)
![1-[(2-Methoxy-3-pyridinyl)methyl]-1H-pyrazol-3-amine](/img/structure/B13534414.png)

amine](/img/structure/B13534442.png)







